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Di-deoxyhexose

Cat. No.: B14660567
CAS No.: 49871-87-6
M. Wt: 148.16 g/mol
InChI Key: FDWRIIDFYSUTDP-UHFFFAOYSA-N
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Description

Significance of Di-deoxyhexoses in Contemporary Glycoscience

Di-deoxyhexoses are a class of monosaccharides in which two hydroxyl (-OH) groups of a standard hexose (B10828440) sugar are replaced by hydrogen atoms. nih.gov While fucose is the most common deoxyhexose in animal glycans, a wider and more structurally diverse array of deoxysugars, including di-deoxyhexoses, are frequently found in bacteria, plants, and viruses. nih.govresearchgate.net These so-called "rare sugars" are of profound significance in modern glycoscience due to their integral roles in critical biological processes and their presence in high-value natural products. nih.govnih.govnih.gov

Furthermore, di-deoxyhexoses are critical immunological determinants in pathogenic bacteria. Specifically, 3,6-dideoxyhexoses are found at the non-reducing end of lipopolysaccharide (LPS) chains, also known as O-antigens, on the surface of Gram-negative bacteria such as Salmonella and Yersinia species. nih.govnih.govresearchgate.net These sugars are often the main antigenic determinants, contributing to the serological specificity of the bacteria and mediating interactions with the host immune system. researchgate.netwisc.edu Five of the eight possible 3,6-dideoxyhexoses have been identified in the O-antigens of these organisms. nih.govnih.gov The study of their biosynthesis and presentation on the bacterial cell surface is crucial for understanding pathogenesis and developing antibacterial strategies. oup.comgrantome.com

The table below summarizes some notable di-deoxyhexoses and their established biological significance.

Di-deoxyhexose ClassExample CompoundSignificance
2,6-Dideoxyhexoses D-DigitoxoseComponent of the cardiac glycoside digitoxin. rsc.org
D-OlivoseFound in angucycline antibiotics like landomycin A. nih.govrsc.org
L-OlioseA component of various natural products; a target for stereoselective synthesis. rsc.org
3,6-Dideoxyhexoses ParatoseO-antigen determinant in Salmonella enterica. researchgate.netcdnsciencepub.com
Tyvelose (B24345)O-antigen determinant in Salmonella enterica. wisc.educdnsciencepub.com
AbequoseO-antigen determinant in Yersinia pseudotuberculosis and Salmonella enterica. researchgate.netmicrobiologyresearch.org
AscaryloseO-antigen determinant in Yersinia pseudotuberculosis. researchgate.netacs.org
ColitoseFound in the lipopolysaccharides of some Gram-negative bacteria. researchgate.net
4,6-Dideoxyhexoses D-ChalcoseA sugar associated with macrolide antibiotics. acs.org
Amino-deoxyhexoses N,N-dimethylvancosamineA component of the antitumor antibiotic kidamycin. kribb.re.kr
AnglosamineA component of the antitumor antibiotic kidamycin. kribb.re.kr

Scope and Evolution of this compound Academic Inquiry

The academic study of di-deoxyhexoses has evolved significantly, mirroring the broader advancements in carbohydrate chemistry and molecular biology. The journey began with the foundational work of chemists like Emil Fischer in the late 19th century, whose stereodivergent synthesis and structural elucidation of the hexoses provided the fundamental framework for understanding all monosaccharides, including their deoxygenated variants. mdpi.com

Initial research in the 20th century was largely descriptive, focusing on the isolation and structural identification of these sugars from natural sources, primarily the complex polysaccharides of bacterial cell walls and glycosylated antibiotics. researchgate.netcdnsciencepub.com This led to the discovery of numerous 3,6-dideoxyhexoses, such as paratose and tyvelose. cdnsciencepub.com

A major shift in the scope of inquiry occurred with the advent of molecular biology and advanced analytical techniques. Research focus pivoted from simple isolation to understanding the intricate biosynthetic pathways that produce these sugars. Scientists began cloning and characterizing the gene clusters, often termed rfb or asc regions, responsible for this compound synthesis in bacteria like Yersinia pseudotuberculosis. researchgate.netmicrobiologyresearch.orgoup.com This line of inquiry revealed that the biosynthesis of deoxysugars typically starts from common nucleotide-activated monosaccharides, such as dTDP-D-glucose or CDP-D-glucose, which are then modified by a series of specialized enzymes, including dehydratases, epimerases, and reductases. nih.govoup.comacs.org For instance, the C-3 deoxygenation process to form 3,6-dideoxyhexoses was identified as a novel transformation catalyzed by a two-component enzyme system (E1 and E3). acs.org

Concurrently, the field of chemical synthesis has undergone a dramatic evolution. Early synthetic routes were often lengthy and lacked stereocontrol. acs.org Modern academic inquiry is centered on developing elegant, efficient, and highly stereoselective methods to access these rare sugars. acs.org This includes the development of de novo enantioselective syntheses from simple achiral precursors like furfural, allowing access to either enantiomer of a desired sugar. nih.govacs.org Other advanced strategies include leveraging natural products like spectinomycin (B156147) as chiral starting points for divergent synthesis and the application of reactions like Prins cyclisations to construct the core sugar skeleton. rsc.orgacs.org

Most recently, the field has embraced combinatorial biosynthesis. This cutting-edge approach involves the rational design and reconstitution of "unnatural" gene clusters by combining biosynthetic genes from different organisms. nih.gov Expressing these engineered clusters in host strains like Streptomyces allows for the production of novel di-deoxyhexoses, which can then be used to generate new glycosylated compounds with potentially enhanced or novel biological activities. nih.gov This integration of synthetic chemistry and molecular genetics represents the current frontier of this compound research, aiming to expand the structural diversity of carbohydrates for applications in medicine and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B14660567 Di-deoxyhexose CAS No. 49871-87-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

49871-87-6

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

6-methyloxane-2,4,5-triol

InChI

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3

InChI Key

FDWRIIDFYSUTDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)O)O)O

Origin of Product

United States

Biosynthetic Pathways of Di Deoxyhexoses

General Principles of Deoxysugar Biosynthesis

The formation of di-deoxyhexoses follows a set of general principles that are foundational to the biosynthesis of all deoxysugars. These principles revolve around the activation of sugar molecules and a series of enzymatic reactions that methodically remove hydroxyl groups.

Nucleotide-Activated Sugar Precursors in Di-deoxyhexose Formation

The journey of this compound synthesis begins with the activation of common monosaccharides. wikipedia.org This activation is achieved by attaching the sugar to a nucleoside diphosphate (B83284) (NDP), forming a high-energy nucleotide-activated sugar. wikipedia.org This process is essential as it renders the sugar molecule suitable for the subsequent enzymatic modifications. wikipedia.org In bacteria, which are prolific producers of deoxysugars, the most frequently utilized precursors are deoxythymidine diphosphate (dTDP)-D-glucose and cytidine (B196190) diphosphate (CDP)-D-glucose. washington.eduoup.com These nucleotide-activated sugars serve as the entry point for a cascade of reactions leading to the diverse array of di-deoxyhexoses. nih.gov The choice of the nucleotide carrier can vary, with UDP, GDP, and CMP also being used in some organisms for activating sugars. uzh.ch

Key Enzymatic Transformations in Deoxygenation

The removal of hydroxyl groups, or deoxygenation, is the hallmark of deoxysugar biosynthesis and is carried out by specific classes of enzymes. The initial and committed step in the biosynthesis of 6-deoxysugars, which are precursors to di-deoxyhexoses, is catalyzed by 4,6-dehydratases . ebi.ac.ukwisc.edu These enzymes convert NDP-hexoses into NDP-4-keto-6-deoxyhexoses. nih.govresearchgate.net This reaction involves a transient oxidation at C4, dehydration to form a 5,6-ene intermediate, and a subsequent reduction at C6. ebi.ac.uk

Further deoxygenation to produce di-deoxyhexoses is accomplished by other dehydratases, such as 2,3-dehydratases and 3-dehydratases. nih.govresearchgate.net The 2,3-dehydratases, belonging to the Nudix hydrolase superfamily, act on the NDP-4-keto-6-deoxyhexose intermediate to remove the C2-hydroxyl group and introduce a keto group at C3, forming an NDP-3,4-diketo-2,6-dideoxyhexose intermediate. nih.govresearchgate.net These intermediates then undergo further modifications like reductions, epimerizations, and transaminations to yield the final this compound products. nih.govresearchgate.net

Biosynthesis of Specific this compound Classes

The general principles of deoxysugar biosynthesis are tailored to produce specific classes of di-deoxyhexoses, each with its unique stereochemistry. The following sections detail the biosynthetic pathways for 2,6-, 3,6-, and 4,6-di-deoxyhexoses.

2,6-Di-deoxyhexose Biosynthesis

2,6-dideoxyhexoses are commonly found in a variety of bioactive compounds, particularly antibiotics produced by Streptomyces species. nih.gov Their biosynthesis typically starts from dTDP-D-glucose. nih.gov

A key intermediate in the formation of many 2,6-dideoxyhexoses is dTDP-4-keto-6-deoxy-D-glucose, generated by the action of a 4,6-dehydratase. nih.gov The subsequent removal of the C2-hydroxyl group is a critical step. For instance, in the biosynthesis of L-digitoxose in Streptomyces venezuelae, a 2,3-dehydratase (JadO) and an oxidoreductase (JadP) are involved in producing an NDP-2,6-dideoxy-D-threo-4-hexulose. psu.edu Further enzymatic steps, including epimerization and ketoreduction, lead to the final product. psu.edu

Examples of 2,6-di-deoxyhexoses include D-olivose , D-oliose , D-digitoxose , and D-boivinose . nih.gov The biosynthesis of these sugars often involves a series of ketoreduction and epimerization steps that determine the final stereochemistry at C3 and C4. nih.gov For example, the biosynthesis of L-mycarose , a component of the antibiotic tylosin (B1662201), involves a C-methylation step catalyzed by a C-methyltransferase (TylC3) acting on a TDP-sugar intermediate. nih.gov The biosynthesis of digitoxose has been studied in several bacterial strains, and it is known to be activated as TDP-digitoxose before its incorporation into glycosylated natural products. nih.gov

Table 1: Key Enzymes in 2,6-Di-deoxyhexose Biosynthesis

Enzyme Class Specific Enzyme Example Function Organism Example
4,6-Dehydratase JadT Converts NDP-glucose to NDP-4-keto-6-deoxy-D-glucose Streptomyces venezuelae psu.edu
2,3-Dehydratase JadO Removes C2-hydroxyl group Streptomyces venezuelae psu.edu
Oxidoreductase JadP Catalyzes reduction steps Streptomyces venezuelae psu.edu
5-Epimerase JadU Converts to L-erythro form Streptomyces venezuelae psu.edu
4-Ketoreductase JadV Reduces C4-keto group Streptomyces venezuelae psu.edu
C-Methyltransferase TylC3 Adds a methyl group at C3 Streptomyces fradiae nih.gov

3,6-Di-deoxyhexose Biosynthesis

The 3,6-di-deoxyhexoses are prominent antigenic determinants in the lipopolysaccharides of Gram-negative bacteria such as Salmonella and Yersinia. nih.gov This class includes sugars like ascarylose , paratose , and tyvelose (B24345) . nih.gov Their biosynthesis typically proceeds via CDP-activated intermediates. nih.govpnas.org

The pathway begins with the conversion of α-D-glucose-1-phosphate to CDP-D-glucose by α-D-glucose cytidylyltransferase (Ep). nih.gov This is followed by the action of CDP-D-glucose 4,6-dehydratase (Eod) to form CDP-4-keto-6-deoxy-D-glucose. nih.govcapes.gov.br The crucial C3-deoxygenation step is a complex process catalyzed by two enzymes: a PMP-dependent dehydrase (E1) and an NADH-dependent reductase (E3). acs.orgresearchgate.net E1 catalyzes the dehydration at C3, and E3 subsequently reduces the intermediate. acs.org

The pathway then diverges to produce different 3,6-di-deoxyhexoses through the action of epimerases and reductases. For example, in the biosynthesis of CDP-ascarylose in Yersinia pseudotuberculosis, a C5-epimerase (Eep) and a C4-reductase (Ered) are involved. nih.gov The biosynthesis of CDP-paratose involves a specific CDP-paratose synthase, while the formation of CDP-tyvelose requires a CDP-tyvelose 2-epimerase. asm.orgnih.gov

Table 2: Biosynthetic Pathways of Specific 3,6-Di-deoxyhexoses

This compound Precursor Key Enzymes Organism Example
CDP-Ascarylose CDP-D-Glucose Ep, Eod, E1, E3, Eep, Ered Yersinia pseudotuberculosis nih.gov
CDP-Paratose CDP-D-Glucose CDP-D-glucose 4,6-dehydratase, E1/E3 system, CDP-paratose synthase Salmonella enterica nih.gov
CDP-Tyvelose CDP-D-Glucose CDP-D-glucose 4,6-dehydratase, E1/E3 system, CDP-paratose synthase, CDP-tyvelose-2-epimerase Salmonella enterica pnas.orgasm.org

4,6-Di-deoxyhexose Biosynthesis

4,6-dideoxyhexoses are another important class of deoxysugars found in various natural products. Their biosynthesis also starts from a nucleotide-activated glucose, typically TDP-D-glucose. acs.org

A well-studied example is the biosynthesis of D-desosamine , a 3-(N,N-dimethylamino)-3,4,6-trideoxyhexose found in macrolide antibiotics like pikromycin. acs.org The pathway to desosamine (B1220255) involves a series of unique enzymatic reactions. After the initial formation of TDP-4-keto-6-deoxy-D-glucose, a key step is the conversion to TDP-4-amino-4,6-dideoxy-D-glucose. acs.org This amino sugar is then acted upon by DesII, a radical S-adenosyl-L-methionine (SAM) enzyme, to form a 3-keto intermediate. acs.org Subsequent steps leading to desosamine are not fully detailed here but highlight the diverse enzymatic strategies employed in deoxysugar biosynthesis.

Another example is D-chalcose , a neutral sugar found in chalcomycin. nih.gov The proposed pathway for its synthesis also originates from TDP-D-glucose and involves a series of enzymatic modifications. nih.govjmb.or.kr

Table 3: Examples of 4,6-Di-deoxyhexoses and Their Parent Compounds

4,6-Di-deoxyhexose Parent Compound(s) Producing Organism Example
D-Desosamine Pikromycin, Methymycin, Narbomycin Streptomyces venezuelae acs.org
D-Chalcose Chalcomycin Streptomyces bikiniensis nih.gov

Biosynthesis of Acetamido Di-deoxyhexoses (e.g., 2-acetamido-2,6-dideoxy-L-hexoses)

The biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses, which includes sugars like L-pneumosamine and L-rhamnosamine, originates from the precursor UDP-D-N-acetylglucosamine (UDP-D-GlcNAc). researchgate.netnih.gov The pathway to produce these sugars involves a cascade of reactions catalyzed by a series of dedicated enzymes. nih.govnih.gov

For instance, in Vibrio cholerae serotype O37, the synthesis of UDP-2-acetamido-L-quinovose and UDP-2-acetamido-L-rhamnose has been elucidated. nih.govnih.gov The pathway initiates with the multifunctional enzyme WbvB, which performs dehydration at carbons C-4 and C-6, and epimerization at C-5 and C-3 of UDP-D-N-acetylglucosamine. nih.gov This produces the intermediate UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexulose. nih.gov This intermediate is then stereospecifically converted by a C-4 reductase, WbvR, to yield UDP-2-acetamido-L-rhamnose. nih.gov Finally, the enzyme WbvD, a C-2 epimerase, acts on UDP-2-acetamido-L-rhamnose to form UDP-2-acetamido-L-quinovose. nih.gov

A similar, highly conserved set of three proteins is responsible for converting UDP-N-acetyl-D-glucosamine into precursors for O antigen in Pseudomonas aeruginosa O11 and capsule formation in Staphylococcus aureus type 5. qmul.ac.ukenzyme-database.org

Biosynthesis of UDP-L-QuiNAc and UDP-L-RhaNAc in Vibrio cholerae O37
StepSubstrateEnzymeProductReaction Type
1UDP-D-N-acetylglucosamineWbvBUDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexuloseDehydration & Epimerization
2UDP-2-acetamido-2,6-dideoxy-L-lyxo-4-hexuloseWbvRUDP-2-acetamido-L-rhamnoseC-4 Reduction
3UDP-2-acetamido-L-rhamnoseWbvDUDP-2-acetamido-L-quinovoseC-2 Epimerization

Genetic Determinants and Gene Cluster Analysis in this compound Biosynthesis

The genes encoding the enzymes for this compound biosynthesis are typically organized into clusters on the bacterial chromosome. nih.govasm.orgresearchgate.net These rfb gene clusters, as they are often called, contain the genetic blueprint for the entire pathway, from the initial sugar precursor to the final this compound product. researchgate.net The analysis of these gene clusters has been fundamental to understanding the biosynthetic pathways and assigning functions to the individual enzymes involved. nih.govasm.org

For example, the genes for synthesizing 3,6-dideoxyhexoses like abequose, paratose, and tyvelose are found in such clusters in Yersinia pseudotuberculosis and Salmonella enterica. nih.govpsu.edu Comparative analysis between these organisms reveals that while the gene arrangement is largely conserved, the sequences have evolved independently. nih.gov Similarly, the biosynthesis of dTDP-L-rhamnose in many bacteria is directed by the rmlA, rmlB, rmlC, and rmlD genes, which are also found clustered together. researchgate.netoup.com The presence of specific dideoxyhexose pathway genes is widespread across various serogroups of Y. pseudotuberculosis. nih.gov

Examples of this compound Gene Clusters
OrganismThis compound ProducedAssociated Gene Cluster/Genes
Yersinia pseudotuberculosisAbequose, Paratose, Tyvelose (3,6-dideoxyhexoses)ddhA, ddhB, ddhC, ddhD, abe, prt, tyv psu.edu
Salmonella entericaAbequose, Paratose, Tyvelose (3,6-dideoxyhexoses)rfb cluster researchgate.net
Shigella dysenteriae type 7dTDP-d-Qui4NrmlA, rmlB, vioA nih.gov
Escherichia coli O7dTDP-d-Qui4NAcvioA, vioB nih.gov
Vibrio anguillarumL-rhamnose and 3,6-dideoxyhexosesrml and 3,6-dideoxyhexose (B1251815) clusters researchgate.net

Mechanistic Enzymology of this compound Biosynthetic Enzymes

The synthesis of di-deoxyhexoses is carried out by a suite of enzymes that perform intricate chemical transformations. A deep understanding of their mechanisms provides insight into how these unique sugars are formed.

Catalytic Mechanisms of Dehydratases, Epimerases, and Reductases

Dehydratases : The initial and often rate-limiting step in many this compound pathways is catalyzed by NDP-sugar 4,6-dehydratases. nih.govresearchgate.net These enzymes are part of the short-chain dehydrogenase/reductase (SDR) superfamily and utilize a tightly bound NAD+ cofactor. psu.eduwikipedia.org The catalytic mechanism involves three main steps: oxidation, dehydration, and reduction. psu.eduresearchgate.net First, the C4-hydroxyl group of the sugar is oxidized to a 4-keto group, with a concurrent transfer of a hydride from C4 to NAD+, forming NADH. researchgate.netwisc.eduresearchgate.net This oxidation increases the acidity of the proton at C5, facilitating the elimination of water from C5 and C6. wisc.edu Finally, the hydride is transferred back from NADH to C6, and the 4-keto group is reformed, yielding the NDP-4-keto-6-deoxyhexose product. psu.edu

Epimerases : These enzymes alter the stereochemistry at specific carbon centers of the sugar. For example, GDP-mannose 3,5-epimerase catalyzes a complex double epimerization. frontiersin.org The mechanism starts with the oxidation of the C4-hydroxyl to a keto group, followed by deprotonation and reprotonation at C3 and C5, which inverts the stereochemistry at these centers. frontiersin.org The final step is the reduction of the C4-keto group. frontiersin.org Other epimerases, like those acting at C2, are also critical in generating the diversity of this compound structures. nih.govenzyme-database.org

Reductases : The final reduction of a keto group to a hydroxyl group is catalyzed by reductases, which typically use NADPH or NADH as a hydride source. researchgate.netnih.govnih.gov The stereospecificity of the hydride transfer determines the final configuration of the hydroxyl group on the sugar ring. researchgate.netnih.gov For example, dTDP-4-keto-6-deoxy-D-glucose reductase from Aneurinibacillus thermoaerophilus specifically uses NADPH to produce dTDP-D-fucose. nih.gov Some reductases are bifunctional, possessing both epimerase and reductase activities. researchgate.netqmul.ac.uk

Role of Co-factors and Protein-Protein Interactions in this compound Formation

Co-factors : The nicotinamide (B372718) co-factors NAD+/NADH and NADP+/NADPH are essential for the function of dehydratase and reductase enzymes in these pathways. jmb.or.kracs.orgnih.gov In 4,6-dehydratases, NAD+ acts as a catalytic co-factor, being transiently reduced to NADH and then regenerated during the reaction cycle. wikipedia.orgjmb.or.kr Reductases, on the other hand, consume NADH or NADPH as a source of reducing equivalents to convert keto-intermediates into the final hydroxylated sugar products. researchgate.netnih.gov

Chemical Synthesis Strategies for Di Deoxyhexoses

Classical and Contemporary Approaches to Di-deoxyhexose Construction

The synthesis of di-deoxyhexoses has evolved from traditional, multi-step procedures to more efficient and versatile contemporary methods. Classical approaches often rely on the selective deoxygenation of readily available hexose (B10828440) precursors. These methods, while foundational, can be lengthy and sometimes lack stereocontrol.

Contemporary strategies have introduced more sophisticated and direct approaches. These include the use of glycosyl halides, such as bromides and chlorides, which can be activated under Koenigs-Knorr conditions. nih.gov The choice of the silver salt promoter in these reactions is crucial for determining the stereochemical outcome. nih.gov Glycosyl fluorides have also emerged as stable and effective glycosyl donors. nih.gov Their activation, often with a combination of reagents like AgClO4 and SnCl2, allows for efficient glycosylation. nih.gov

Modern advancements also include transition metal-catalyzed reactions and the use of novel activating agents to achieve higher yields and selectivities. nih.govresearchgate.net These methods often provide milder reaction conditions and greater functional group tolerance, expanding the synthetic toolbox for accessing complex this compound-containing molecules.

Stereoselective Synthesis of this compound Derivatives

Achieving stereoselectivity is a paramount challenge in this compound synthesis. The absence of a hydroxyl group at the C-2 position removes the possibility of neighboring group participation, a common strategy to control anomeric stereochemistry in the synthesis of other glycosides. Consequently, researchers have devised innovative methods to control the stereochemical outcome of glycosylation reactions involving this compound donors.

One successful strategy involves the use of specific protecting groups or auxiliaries on the glycosyl donor that can direct the stereochemistry of the newly formed glycosidic bond. For instance, the use of a (S)-(phenylthiomethyl)benzyl moiety at the C-6 position of a 2-deoxy-glycosyl donor has been shown to afford α-linked glycosides with high selectivity. nih.gov Another approach involves the use of organocatalysts, such as thiourea-based systems, and metal catalysts like palladium and gold to direct the stereoselective activation of glycals. acs.org

Furthermore, the choice of solvent and reaction conditions can significantly influence the stereochemical outcome. For example, phenanthroline has been used as an additive to assist in the stereoselective synthesis of 2-deoxy glycosides, where its rigid structure is key to achieving high selectivity. acs.org The development of these stereoselective methods is crucial for the synthesis of biologically active natural products and their analogs with defined stereochemistry.

De Novo Synthesis of this compound Scaffolds

For instance, the enantioselective synthesis of 2-deoxy- and 2,3-dideoxysugars has been achieved in a few steps from furfural. nih.gov This method utilizes a combination of chemo-, regio-, and diastereoselective oxidation and reduction reactions to produce the desired deoxysugars. nih.gov De novo strategies often employ building block approaches, where smaller, functionalized molecules are assembled to construct the target this compound scaffold. mdpi.com This bottom-up approach is highly convergent and allows for the introduction of various substituents and protecting groups at specific positions, providing flexibility in the synthesis of diverse this compound derivatives. mdpi.com The synthesis of building blocks for complex polysaccharides, such as the 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (AAT) unit found in Bacteroides fragilis, highlights the utility of de novo methods. researchgate.net

Glycosylation Methodologies for Di-deoxyhexoside Assembly

The formation of the glycosidic linkage is a critical step in the synthesis of di-deoxyhexosides. Various glycosylation methodologies have been developed, which can be broadly categorized into direct and indirect approaches, as well as those utilizing glycal-based strategies.

Direct glycosylation involves the reaction of an activated this compound donor with a glycosyl acceptor. nih.govacs.org This is the most straightforward approach, but controlling the stereoselectivity can be challenging due to the lack of a participating group at C-2. nih.gov Recent advancements have focused on the development of novel activators and catalytic systems to overcome this limitation.

For example, gold(I) catalysis in combination with AgOTf has been shown to enable the direct and α-stereoselective synthesis of deoxyglycosides from glycals. acs.org Mechanistic studies suggest that the reaction proceeds through a gold(I)-catalyzed hydrofunctionalization of the enol ether of the glycal. acs.org Similarly, the use of B(C6F5)3 as a metal-free catalyst allows for the substrate-controlled direct α-stereoselective synthesis of deoxyglycosides from glycals. acs.orgdiva-portal.org The reaction conditions can be tuned to favor the formation of either 2,3-unsaturated glycosides or 2-deoxyglycosides. acs.orgdiva-portal.org

The following table summarizes some direct glycosylation methods for di-deoxyhexosides:

Donor TypeActivator/CatalystKey Features
GlycalB(C6F5)3Metal-free, substrate-controlled α-selectivity. acs.orgdiva-portal.org
GlycalAu(I)/AgOTfMild conditions, high α-selectivity. acs.org
GlycalPalladium(II) with phosphine (B1218219) ligandDirect, α-stereoselective synthesis. researchgate.net
Allyl 2,6-di-deoxy-glycosideBF3•Et2OProvides mainly α-glycosides. nih.gov

Indirect glycosylation strategies involve the use of a participating group at a position other than C-2 to control the stereochemistry of glycosylation. nih.govacs.org This often involves a multi-step sequence where the participating group is first introduced and then removed after the glycosylation step. nih.gov

An example of an indirect approach is the synthesis of α-L-fucosides, which are 6-deoxy-L-galactosides. researchgate.net This strategy involves the stereoselective construction of an α-L-galactoside using a donor with a 4,6-O-di-tert-butylsilylene protecting group, which directs the α-selectivity. researchgate.net The resulting α-L-galactoside is then converted to the α-L-fucoside via a C-6 deoxygenation reaction, such as the Barton-McCombie deoxygenation. researchgate.net While this approach requires additional steps, it can provide excellent stereocontrol.

Another indirect method involves the use of what are termed "indirect" activation methods for the anomeric center. beilstein-journals.org In these strategies, the glycosyl donor is pre-functionalized with a leaving group that requires protecting groups for its synthesis, but the final glycosylation step can proceed on an unprotected or partially protected acceptor. beilstein-journals.org

Glycals, which are cyclic enol ethers derived from sugars, are versatile intermediates in the synthesis of di-deoxyglycosides. nih.govacs.org They can be activated by a variety of electrophiles, Brønsted acids, or transition metals to react with nucleophiles. nih.gov The stereochemical outcome of glycal-based glycosylations is often dependent on the stereochemistry of the C-3 substituent on the glycal and the nature of the glycosylation promoter. nih.gov

The Ferrier rearrangement is a classic example of a glycal-based glycosylation method. acs.org More contemporary approaches have focused on developing catalytic and stereoselective versions of this reaction. For instance, B(C6F5)3 has been used as a catalyst for the direct activation of glycals, leading to the formation of 2-deoxyglycosides with high α-selectivity. acs.orgdiva-portal.org Palladium-catalyzed glycosylations of glycals have also been developed, offering a direct route to deoxyglycosides. researchgate.net These reactions often proceed through a syn-addition of the proton and the alcohol nucleophile across the double bond of the glycal. researchgate.netacs.org

The table below provides examples of glycal-based glycosylation reactions:

Glycal TypeCatalyst/PromoterProduct TypeSelectivity
Peracetylated D-glucalB(C6F5)32-deoxyglycoside3:1 α:β
Peracetylated L-fucalB(C6F5)32,6-dideoxyglycoside15:1 α:β
Peracetylated L-rhamnalB(C6F5)32,6-dideoxyglycoside30:1 α:β
Perbenzylated galactalAu(I)/AgOTf2-deoxyglycoside>30:1 α:β

Chemoenzymatic Synthesis of Di Deoxyhexoses

Synergistic Integration of Chemical and Enzymatic Methodologies

The synergistic integration of chemical and enzymatic steps offers a streamlined approach to complex carbohydrate synthesis. nih.gov This strategy leverages the high regio- and stereo-selectivity of enzymes for key transformations, while employing chemical reactions for steps that are not easily accomplished biologically. nih.govbeilstein-journals.org This avoids the laborious protecting-group manipulations often required in purely chemical routes and allows for the efficient assembly of rare sugars like di-deoxyhexoses. nih.gov

A prime example of this synergy is the synthesis of activated 2,6-dideoxyhexoses, which are important building blocks for polyketide antibiotics. nih.gov Researchers have developed a pathway that combines enzymatic transformations with a final chemical reduction step. The process utilizes a cascade of enzymes from the dTDP-L-rhamnose biosynthetic pathway to build the core di-deoxysugar structure. The final step, however—the reduction of a 4-keto intermediate to produce the desired stereoisomer—is achieved through chemical means. nih.gov

Specifically, the chemoenzymatic route can yield dTDP-2,6-dideoxy-4-keto-α-D-glucose. This intermediate is then subjected to a chemical reduction, for instance using sodium borohydride, to produce dTDP-2,6-dideoxy-α-D-arabino-hexose (also known as dTDP-α-D-olivose). nih.gov This integration is highly effective; the enzymatic cascade efficiently and stereoselectively assembles the complex nucleotide-activated sugar, while the chemical reduction provides straightforward access to the final di-deoxyhexose product, a transformation that can be difficult to control with purely enzymatic methods. nih.gov

Exploitation of Enzyme Substrate Promiscuity in this compound Synthesis

Enzyme promiscuity, the ability of an enzyme to catalyze reactions on substrates other than its native one, is a cornerstone of chemoenzymatic synthesis and a powerful tool for generating novel compounds. researchgate.netnih.gov Many biosynthetic enzymes, while highly selective, possess a degree of flexibility in their substrate recognition, which can be exploited to create unnatural products. nih.gov This "flexible substrate spectrum" is particularly valuable in the synthesis of modified sugars. nih.gov

The synthesis of 2,6-dideoxyhexoses provides a clear illustration of this principle. The enzymes of the dTDP-L-rhamnose pathway in Salmonella enterica naturally process D-glucose derivatives to produce the 6-deoxyhexose, L-rhamnose. nih.gov However, these enzymes exhibit substrate promiscuity and can accept 2-deoxy-D-glucose as a starting substrate instead of D-glucose. This tolerance for a modification at the C-2 position is critical. By feeding 2-deoxy-D-glucose into the enzymatic cascade, the entire pathway operates on a 2-deoxy intermediate, ultimately leading to the formation of a nucleotide-activated 2,6-dideoxyhexose. nih.gov

This approach has been successfully used to synthesize dTDP-2,6-dideoxy-β-L-arabino-hexose (dTDP-β-L-olivose) on a preparative scale. nih.gov The successful synthesis hinges on the fact that multiple enzymes in the pathway—glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-keto-L-rhamnose reductase (RmlD)—are promiscuous enough to accept and process the 2-deoxy intermediates. This strategy effectively hijacks a natural biosynthetic pathway to create a rare and valuable this compound building block. nih.gov

Table 1. Chemoenzymatic Synthesis of Activated 2,6-Di-deoxyhexoses

This table summarizes the key products and reported scales from a chemoenzymatic synthesis pathway that exploits the substrate promiscuity of the dTDP-L-rhamnose biosynthetic enzymes, combined with a final chemical reduction step. nih.gov

Compound NameCompound TypeSynthesis MethodReported Scale
dTDP-2-deoxy-α-D-glucoseMono-deoxyhexose IntermediateEnzymatic40-60 mg
dTDP-2,6-dideoxy-4-keto-α-D-glucoseThis compound IntermediateEnzymatic40-60 mg
dTDP-2,6-dideoxy-β-L-arabino-hexoseThis compound ProductEnzymatic30 mg
dTDP-2,6-dideoxy-α-D-arabino-hexoseThis compound ProductChemical Reduction10 mg

Advanced Spectroscopic and Analytical Characterization of Di Deoxyhexoses

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical method for the complete structural determination of organic molecules, including di-deoxyhexoses. mdpi.comacdlabs.com It provides detailed information about the types, numbers, and connectivity of atoms, which is essential for elucidating the primary structure of a glycan, including its constituent sugars, anomeric configuration, linkage sites, and sequence. iosrjournals.orgacs.org

One-dimensional (1D) ¹H NMR is a fundamental technique for characterizing these sugars. mdpi.com However, due to the often-limited chemical shift dispersion in carbohydrate spectra, resolving overlapping signals can be challenging. iosrjournals.orgrsc.org The advent of two-dimensional (2D) NMR techniques has significantly enhanced the resolution and sensitivity of NMR spectroscopy. iosrjournals.org Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for overcoming spectral overlap and obtaining detailed structural information. mdpi.comiosrjournals.org

COSY and TOCSY: These homonuclear correlation experiments are invaluable for assigning ¹H resonances by revealing proton-proton coupling networks within a sugar ring. mdpi.comiosrjournals.org

HSQC and HMBC: These heteronuclear correlation experiments link protons to their directly attached carbons (HSQC) or to carbons two to three bonds away (HMBC), enabling the complete assignment of ¹³C resonances and the determination of linkage positions between sugar residues. mdpi.comiosrjournals.org For instance, the linkage between two sugar units can be definitively established by observing an HMBC correlation from an anomeric proton of one residue to the carbon at the linkage position of the adjacent residue.

The structural elucidation of a di-deoxyhexose using NMR is a systematic process. By combining the data from various 1D and 2D NMR experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, leading to the full structural characterization of the molecule. iosrjournals.org

Table 1: Key 2D NMR Experiments for this compound Structural Elucidation

NMR ExperimentInformation ProvidedApplication in this compound Analysis
COSY (Correlation Spectroscopy)Shows correlations between scalar-coupled protons (typically over 2-3 bonds).Identifies neighboring protons within a sugar ring, aiding in the assignment of the spin system.
TOCSY (Total Correlation Spectroscopy)Establishes correlations between all protons within a spin system, even if they are not directly coupled.Helps to identify all protons belonging to a single sugar residue, even with spectral overlap.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.Assigns the ¹³C chemical shift for each protonated carbon in the this compound.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).Crucial for determining the glycosidic linkage between sugar units and identifying the position of substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy)Reveals through-space proximity of protons.Provides information on the stereochemistry and three-dimensional conformation of the molecule.

Mass Spectrometry Techniques in this compound Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of di-deoxyhexoses, offering high sensitivity for determining molecular weight and obtaining structural information through fragmentation analysis.

When a this compound molecule is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the original molecule. libretexts.orgmsu.edu

The fragmentation of glycosidic bonds is a key process in the mass spectral analysis of oligosaccharides. The cleavage of the O-C bond between sugar residues is a common fragmentation pathway, leading to the formation of characteristic product ions. mdpi.com For example, the loss of a deoxyhexose or a this compound unit from a larger glycoconjugate can be readily identified by specific mass losses. The analysis of these fragmentation patterns, often through tandem mass spectrometry (MS/MS), allows for the determination of the glycan sequence and size. mdpi.com

Common fragmentation behaviors include:

Glycosidic Bond Cleavage: This is the most frequent fragmentation, resulting in Y- and B-type ions (following the Domon and Costello nomenclature) from the cleavage of the glycosidic bond, which reveals the mass of individual sugar residues.

Cross-Ring Cleavage: Fragmentation can also occur across the sugar ring itself, producing X- and A-type ions. These fragments provide information about the positions of substituents and the type of sugar residue. mdpi.com For instance, the presence of specific cross-ring cleavage ions can help differentiate between C-glycosides and O-glycosides. mdpi.com

The stability of the resulting fragment ions influences the observed spectrum; more stable ions will be more abundant. libretexts.org Acylium ions ([RCO]⁺) are often relatively stable and can be prominent in the spectra of molecules containing carbonyl groups. libretexts.org

Mass spectrometry is a powerful technique for distinguishing between isomers of di-deoxyhexoses and determining their glycosylation patterns. While isomers have the same mass, they can often be differentiated by their unique fragmentation patterns in tandem MS experiments. mdpi.com

For example, the distinction between 6-C and 8-C-glycosyl isomers can be achieved because they produce different patterns of product ions upon fragmentation. mdpi.com Similarly, di-O-glycosides can be differentiated from O-di-glycosides by the presence of characteristic [Y₀−2H]⁻ product ions in negative ion mode. researchgate.net The relative abundances of specific fragment ions can also provide clues to the glycosylation position. researchgate.net For instance, a high abundance of a [Y₃(⁰) - H]⁻ ion, formed by the homolytic cleavage of a 3-O-glycosidic bond, is indicative of 3-O glycosylation. researchgate.net

Combining mass spectrometry with separation techniques like liquid chromatography (LC) is particularly effective. ucdavis.edu Nano-LC/MS allows for the separation of isomeric glycoforms before they enter the mass spectrometer, minimizing ion suppression and enabling the differentiation of isobaric and isomeric compounds. ucdavis.edu High-resolution mass spectrometry provides accurate mass measurements, which aids in the confident assignment of elemental compositions to both the parent molecule and its fragments. ucdavis.edu

Table 2: Diagnostic Fragment Ions in Mass Spectrometry for Glycosylation Pattern Analysis

Ion TypeDescriptionStructural Information Gained
Y- and B-ions Result from glycosidic bond cleavage.Provides the sequence and mass of individual sugar units in an oligosaccharide chain.
[Y₀−2H]⁻ Characteristic product ion in negative ion mode.Helps to differentiate di-O-glycosides from isomeric O-di-glycosides. researchgate.net
[Y₃(⁰) - H]⁻ *Formed by homolytic cleavage of a 3-O-glycosidic bond.A high abundance suggests glycosylation at the 3-O position. researchgate.net
⁰,²X₀⁻ and ⁰,³X₀⁻ ions Result from cross-ring cleavages of a C-linked sugar.Characteristic for C-glycosides, distinguishing them from O-glycosides. mdpi.com

X-ray Crystallography of this compound-Related Enzymes and Complexes

X-ray crystallography is a powerful technique that provides a detailed, three-dimensional atomic structure of molecules, including enzymes and their complexes with substrates or inhibitors. biologiachile.clmdpi.com This method has been instrumental in understanding the molecular basis of enzyme function by revealing the precise arrangement of atoms in the active site. mdpi.com

By determining the crystal structure of an enzyme in complex with a this compound or a related analogue, researchers can gain invaluable insights into the catalytic mechanism. osti.govresearchgate.net These structures can identify the specific amino acid residues involved in substrate binding and catalysis, as well as the roles of any cofactors or metal ions. biologiachile.closti.govresearchgate.net

For example, the X-ray analysis of D-xylose isomerase in complex with its substrate revealed the active site residues and the involvement of a metal ion in binding the substrate. osti.govresearchgate.net Such studies have also elucidated the conformational changes that occur within the enzyme during the catalytic cycle. researchgate.net By capturing crystallographic "snapshots" of an enzyme at different stages of its reaction, such as before substrate binding, with a bound substrate analogue, or with a product, a molecular movie of the enzymatic reaction can be constructed. nih.gov This information is crucial for understanding how enzymes recognize and process their specific this compound substrates.

Enzymology and Glycosyltransferase Research on Di Deoxyhexoses

Characterization of Di-deoxyhexose Glycosyltransferases

Glycosyltransferases (GTs) are a ubiquitous class of enzymes that catalyze the formation of glycosidic bonds, which are crucial for the synthesis of a vast array of biologically important molecules, including natural products and glycoproteins. numberanalytics.com this compound glycosyltransferases are a specific subset of these enzymes responsible for transferring this compound sugar moieties from an activated nucleotide-sugar donor to an acceptor molecule. These enzymes are vital in the biosynthesis of many secondary metabolites, particularly in bacteria, where di-deoxyhexoses are common components of antibiotics and other bioactive compounds.

The classification of these enzymes is managed by the Carbohydrate-Active enZYmes (CAZy) database, which groups glycosyltransferases into families based on amino acid sequence similarity. numberanalytics.com Enzymes that transfer di-deoxyhexoses are found across several of these families. For instance, the genome of the giant Acanthamoeba polyphaga Mimivirus contains genes that appear to constitute a functional glycosylation machinery independent of its host, including putative glycosyltransferases. uzh.ch Analysis of Mimivirus has identified unusual sugars such as viosamine, a deoxyhexosamine, suggesting the presence of specialized GTs. uzh.ch One study on the tylosin (B1662201) biosynthetic gene cluster in Streptomyces fradiae identified an open reading frame, tylN, which encodes a glycosyltransferase responsible for transferring the 6-deoxyhexose, deoxyallose. nih.gov

The characterization of these enzymes often involves cloning and expressing the putative glycosyltransferase gene in a host like E. coli, followed by in vitro assays to determine their function and substrate preferences. uzh.ch

Substrate Specificity and Regiospecificity of this compound Glycosyltransferases

Glycosyltransferases exhibit a range of substrate specificity; some are highly specific for both the donor and acceptor molecules, while others display significant promiscuity. numberanalytics.com This specificity is dictated by the chemical and structural properties of the enzyme's substrate-binding site. numberanalytics.com

Research has identified several this compound glycosyltransferases with distinct specificities:

TylN from Streptomyces fradiae : This enzyme demonstrates specificity for the nucleotide sugar donor dTDP-deoxyallose. During tylosin biosynthesis, it transfers the deoxyallose moiety to the polyketide lactone core. Targeted disruption of the tylN gene resulted in the production of a tylosin analogue lacking this specific sugar, confirming the enzyme's role and specificity. nih.gov

Glycosyltransferases in Urdamycin Biosynthesis : The gene cluster for the antibiotic urdamycin contains genes for glycosyltransferases that have been shown to be promiscuous. These enzymes are capable of transferring various deoxysugars, a property that has been harnessed for glycodiversification of natural products. acs.org

Mimivirus Glycosyltransferases : While research is ongoing, the host-independent synthesis of nucleotide-diphospho sugars like UDP-rhamnose and UDP-viosamine in Mimivirus suggests the presence of corresponding glycosyltransferases that utilize these activated sugars as donor substrates. uzh.ch

The regiospecificity of these enzymes—the precise position on the acceptor molecule where the sugar is attached—is also a critical aspect of their function, ensuring the correct final structure of the glycoconjugate.

EnzymeSource OrganismThis compound Donor SubstrateAcceptor Type
TylNStreptomyces fradiaedTDP-deoxyallosePolyketide Lactone (Tylactone)
UrdGTs (various)Streptomyces fradiae Tü2718dTDP-D-olivose, dTDP-L-rhodinoseAglycones (e.g., Urdamycinone A)
Putative GTsAcanthamoeba polyphaga MimivirusUDP-viosamine (putative), UDP-rhamnose (putative)Viral proteins/lipids

Mechanistic Insights into Glycosidic Bond Formation by this compound Glycosyltransferases

The formation of a glycosidic bond is a nucleophilic substitution reaction at the anomeric carbon of the donor sugar. numberanalytics.com Glycosyltransferases facilitate this reaction, which proceeds through a transition state with significant oxocarbenium ion character. numberanalytics.com Depending on the stereochemistry of the resulting bond relative to the donor substrate, the mechanism is classified as either inverting or retaining. nih.gov

Inverting Mechanism : Inverting glycosyltransferases utilize a direct displacement S(N)2-like mechanism. nih.gov A single nucleophilic attack by the acceptor molecule, assisted by a general base catalyst within the enzyme's active site, inverts the stereochemical configuration at the anomeric center. nih.gov

Retaining Mechanism : The mechanism for retaining glycosyltransferases is more debated. ub.edu A classical double-displacement mechanism involving a covalent glycosyl-enzyme intermediate is one possibility. However, the lack of a universally conserved catalytic nucleophile in the active sites of many retaining GTs makes this less likely for all cases. nih.gov An alternative, increasingly supported mechanism involves a "front-face" reaction where the acceptor attacks from the same side as the departing leaving group. ub.edu This process proceeds through a short-lived oxocarbenium ion intermediate that is stabilized by the enzyme active site, allowing the glycosidic bond to form with a net retention of stereochemistry. nih.gov The departing phosphate (B84403) group of the nucleotide-sugar donor may act as the catalytic base in this reaction. nih.gov

The specific mechanism employed by a this compound glycosyltransferase depends on its structural fold and active site architecture. nih.gov

Engineering and Directed Evolution of this compound Enzymes

The natural diversity of di-deoxyhexoses is a valuable resource for creating novel bioactive compounds. Engineering the enzymes involved in their transfer, particularly glycosyltransferases, allows for the modification of natural products to create new derivatives with potentially improved therapeutic properties. acs.org The two primary approaches for enzyme engineering are rational design and directed evolution. nih.gov

While rational design involves making specific, knowledge-based mutations, it requires detailed structural and mechanistic information, which is often unavailable. illinois.edu Directed evolution bypasses this limitation by mimicking natural evolution in the laboratory. nih.govillinois.edu The process involves generating a large library of enzyme variants through random mutagenesis and/or gene recombination. scispace.com This library is then subjected to a high-throughput screening or selection process to identify variants with the desired improved properties, such as altered substrate specificity, enhanced catalytic activity, or increased stability. scispace.com

A key target for engineering this compound GTs is altering their donor substrate specificity. Many bacterial glycosyltransferases that attach deoxysugars prefer TDP-activated sugars. jmb.or.kr In a notable study, the UDP-glycosyltransferase YjiC from Bacillus licheniformis, which naturally prefers UDP-glucose, was engineered to favor TDP-glucose. Through homology modeling and sequence alignment, researchers identified key amino acid residues (His-14 and Arg-282) in the donor binding site. By performing site-directed mutagenesis (e.g., creating an R282W mutant), they successfully shifted the enzyme's preference from UDP-glucose to TDP-glucose, thereby making it more suitable for biosynthetic pathways involving the transfer of TDP-activated deoxysugars. jmb.or.kr

Emerging techniques, such as the use of machine learning algorithms, are also being applied to predict glycosyltransferase substrate specificity from sequence and structural data. numberanalytics.combiorxiv.org These computational tools are expected to accelerate future enzyme engineering efforts by helping to identify key residues and guide more targeted mutagenesis strategies. researchgate.net

Biological Significance and Glycoconjugate Integration of Di Deoxyhexoses

Di-deoxyhexoses as Key Components in Natural Product Biosynthesis (e.g., antibiotics, polyketides)

Di-deoxyhexoses are integral components of many secondary metabolites, particularly antibiotics and polyketides produced by bacteria, most notably from the genus Streptomyces. nih.gov The sugar moieties are often essential for the biological activity of these compounds. nih.gov The biosynthesis of these sugars, such as 2,6-dideoxyhexoses, involves a series of enzymatic steps that convert common nucleotide-activated sugars into these more unusual forms. nih.gov

For instance, the macrolide antibiotic oleandomycin, produced by Streptomyces antibioticus, contains the 2,6-dideoxyhexose L-oleandrose. nih.gov The biosynthesis of its precursor, dTDP-L-olivose, and subsequently dTDP-L-oleandrose, is accomplished through a dedicated set of enzymes encoded within the oleandomycin gene cluster. nih.gov Similarly, other macrolide antibiotics like erythromycin (B1671065) and pikromycin incorporate the 2,6-dideoxyhexose D-desosamine, which is crucial for their antibacterial activity. nih.govnih.gov

Polyketides, a large and structurally diverse class of natural products, are assembled by polyketide synthases (PKSs). wikipedia.orgwikipedia.org Following the assembly of the polyketide backbone, it is often glycosylated with various sugars, including di-deoxyhexoses. This glycosylation is a critical post-PKS modification that can significantly impact the molecule's stability and biological function. wikipedia.org For example, some polyketides incorporate the rare deoxyhexose 6-deoxy-α-L-talopyranose. researchgate.net The enzymatic machinery for producing these specialized sugars provides a rich area for biosynthetic engineering to create novel and potentially more potent therapeutic agents.

Table 1: Examples of Di-deoxyhexose-Containing Natural Products


Natural Product ClassSpecific CompoundThis compound MoietyProducing OrganismSignificance of Sugar
Macrolide AntibioticOleandomycinL-oleandroseStreptomyces antibioticusEssential for biological activity
Macrolide AntibioticErythromycinD-desosamineSaccharopolyspora erythraeaCrucial for antibacterial function
Macrolide AntibioticPikromycinD-desosamineStreptomyces venezuelaeImportant for biological activity
PolyketideUlleungoside6-deoxy-α-L-talopyranoseStreptomyces sp.Contributes to antiproliferative activity

Incorporation of Di-deoxyhexoses into Bacterial Glycoconjugates

Di-deoxyhexoses are signature components of various bacterial cell surface glycoconjugates, which are essential for the structural integrity and survival of the bacteria. oup.com These sugars are found in the lipopolysaccharides of Gram-negative bacteria and the cell wall polysaccharides of Gram-positive bacteria. oup.comnih.gov

In Gram-negative bacteria, the outer membrane is decorated with lipopolysaccharides (LPS), which are composed of three domains: lipid A, a core oligosaccharide, and the O-antigen. wikipedia.orgnih.gov The O-antigen is a long polysaccharide chain made of repeating oligosaccharide units and is the most variable part of the LPS molecule. researchgate.net This variability, which is used for serotyping bacteria, is largely due to the diverse sugar composition of the O-antigen, which frequently includes di-deoxyhexoses like abequose, colitose, paratose, and tyvelose (B24345). nih.gov

For example, the O-antigen of Salmonella enterica serogroups is defined by the presence of specific di-deoxyhexoses. nih.gov Serogroup B strains, such as S. Typhimurium, have an O-antigen containing abequose, while serogroup D strains, like S. Enteritidis, feature tyvelose in their O-antigen. nih.gov These sugars are immunodominant, meaning they are the primary targets of the host's antibody response. nih.gov The biosynthesis of these sugars is controlled by specific gene clusters, and the presence or absence of certain enzymes dictates which this compound is produced and incorporated into the O-antigen. nih.govnih.gov

Di-deoxyhexoses are also found in other bacterial surface structures. Some bacteria produce extracellular polysaccharides (EPS) that form a capsule or a slime layer around the cell. nih.govnih.gov These EPS layers can contain a variety of sugars, including di-deoxyhexoses, and play roles in adhesion, biofilm formation, and protection from environmental stresses. nih.govnih.gov

In Gram-positive bacteria, which lack an outer membrane and LPS, the cell wall is a thick layer of peptidoglycan. oregonstate.educationbyjus.com This peptidoglycan is often decorated with other polymers, such as teichoic acids and cell wall polysaccharides. oregonstate.educationoup.comamsterdamumc.nl L-rhamnose, a 6-deoxyhexose, is a common constituent of these cell wall polysaccharides in genera like Streptococcus and Enterococcus. nih.govsemanticscholar.org These rhamnose-containing polysaccharides are important for cell wall architecture, cell division, and pathogenesis. nih.govresearchgate.net The biosynthesis of the precursor, dTDP-L-rhamnose, is a conserved pathway in both Gram-positive and Gram-negative bacteria. oup.comnih.gov

Role of Di-deoxyhexoses in Host-Pathogen Interactions and Bacterial Virulence

The di-deoxyhexoses present on the bacterial cell surface are at the forefront of interactions between bacteria and their hosts. nih.gov These sugars can act as virulence factors, which are molecules that enable a pathogen to infect and cause disease in a host. nih.gov

The O-antigen of LPS, with its unique this compound composition, is a major virulence factor for many Gram-negative pathogens. nih.gov It contributes to pathogenesis by protecting the bacterium from the host's immune system, for instance, by preventing the activation of the complement system, which would otherwise lead to bacterial cell lysis. researchgate.net The length of the O-antigen chain can also influence virulence; for example, in Salmonella Paratyphi A, very long O-antigen chains have been shown to inhibit inflammasome activation and cell death in host cells. researchgate.net

The specific di-deoxyhexoses in the O-antigen determine the serotype of the bacterium, which is critical for epidemiological tracking of outbreaks. nih.gov Furthermore, the structural differences in the O-antigen conferred by these sugars can affect the bacterium's susceptibility to antimicrobial agents. For example, the presence of tyvelose in the O-antigen of Salmonella group D serovars has been linked to intrinsic resistance to the antibiotic colistin. nih.gov

In Gram-positive bacteria, rhamnose-containing cell wall polysaccharides also play a role in virulence. nih.govoup.com They can mediate adherence to host tissues and help the bacteria evade the host's immune response. nih.gov Because L-rhamnose is often essential for bacterial viability or virulence, the enzymes involved in its biosynthesis are considered attractive targets for the development of new antibacterial drugs. nih.govoup.com

Glycodiversification of Bioactive Secondary Metabolites via this compound Modification

Glycodiversification is a strategy used to generate structural diversity in natural products by altering their sugar components. nih.gov This can be achieved through chemical or enzymatic methods to attach different sugar moieties to a natural product scaffold, or by manipulating the biosynthetic pathways of the sugar components. nih.govnih.gov Since the sugar portions of many antibiotics are crucial for their activity, modifying these sugars can lead to the creation of novel compounds with improved therapeutic properties, such as enhanced efficacy, altered spectrum of activity, or the ability to overcome antibiotic resistance. acs.orgoup.com

The enzymatic machinery responsible for the biosynthesis of di-deoxyhexoses offers a powerful toolkit for glycodiversification. Glycosyltransferases (GTs), the enzymes that attach sugars to other molecules, often exhibit a degree of substrate promiscuity, meaning they can sometimes transfer sugars other than their natural substrate. nih.govnih.gov By expressing GTs with different specificities in an antibiotic-producing strain, or by providing alternative sugar precursors, it is possible to generate a library of new glycosylated compounds. nih.gov

For example, researchers have successfully generated hybrid macrolide antibiotics by co-expressing a deoxy sugar biosynthetic gene cassette with genes encoding for GTs in a host organism. nih.gov The GTs were able to attach non-native sugars, including di-deoxyhexoses like D-olivose and D-quinovose, to various macrolide aglycones. nih.gov This chemoenzymatic approach, which combines chemical synthesis of sugar analogs with enzymatic glycosylation, is a promising avenue for drug discovery and the development of new antibiotics to combat resistant pathogens. nih.gov

Table 2: Key Di-deoxyhexoses in Bacterial Structures and Their Functions


This compoundBacterial StructureExample OrganismBiological Role/Function
AbequoseLPS O-AntigenSalmonella enterica serogroup BConfers O4 antigen specificity; virulence factor
ParatoseLPS O-AntigenSalmonella enterica serogroup APrecursor to Tyvelose; defines serogroup specificity
TyveloseLPS O-AntigenSalmonella enterica serogroup DConfers O9 antigen specificity; associated with colistin resistance
ColitoseLPS O-AntigenEscherichia coliComponent of some O-antigens, contributes to serotype diversity
L-RhamnoseCell Wall PolysaccharideStreptococcus pyogenesEssential for cell wall architecture and virulence
L-OleandroseAntibiotic (Oleandomycin)Streptomyces antibioticusEssential for antibacterial activity
D-DesosamineAntibiotic (Erythromycin)Saccharopolyspora erythraeaCrucial for antibacterial function

Synthetic Biology and Metabolic Engineering for Di Deoxyhexose Production and Manipulation

Engineering Microbial Hosts for Enhanced Di-deoxyhexose Biosynthesis

The production of di-deoxyhexoses in microbial hosts, particularly Escherichia coli, has been a significant focus of metabolic engineering. nih.govrsc.org These microorganisms serve as cellular factories, or "chassis organisms," that can be genetically modified to produce desired compounds. chalmers.se The core principle involves introducing and optimizing biosynthetic pathways that are not native to the host. nih.gov

Strategies for enhancing the production of di-deoxyhexoses and other valuable compounds in microbial hosts include:

Pathway Introduction and Optimization: This involves cloning and expressing the necessary genes for a specific biosynthetic pathway from a native producer into a heterologous host like E. coli. nih.gov For instance, to produce this compound-containing compounds, the genes responsible for the multi-step conversion of common sugar precursors are introduced. researchgate.net

Increasing Precursor Supply: The efficiency of a biosynthetic pathway is often limited by the availability of starting materials. Metabolic engineering techniques are used to increase the intracellular pools of precursors. For example, in the production of flavonoids, pathways for aromatic amino acids and malonyl-CoA are engineered to boost the supply of these essential building blocks. frontiersin.org Similarly, for this compound synthesis, enhancing the flux towards nucleotide sugar precursors is crucial.

Host Strain Modification: The host organism itself is often engineered to be a more efficient producer. This can involve knocking out competing metabolic pathways that drain precursors or generate unwanted byproducts. nih.govresearchgate.net For example, strains of E. coli have been developed specifically to support the complex biosynthesis of natural products. researchgate.net

Cofactor Regeneration: Many enzymatic steps in biosynthetic pathways require cofactors like NADPH. Engineering the host to regenerate these cofactors can significantly improve product yields. rsc.org

A key advantage of using microbial hosts is the ability to overcome the low production titers often found in native organisms, facilitating compound characterization and enabling economically viable industrial bioprocesses. nih.gov

Table 1: Engineered E. coli Strains for Biosynthesis

Engineered ProductHost Strain Engineering StrategyReference
Naringenin 7-SulfateExpression of a plant sulfotransferase and CRISPRi-mediated repression of a competing gene (cysH) to increase PAPS precursor supply. frontiersin.org
1,4-ButanediolIntroduction of a novel biosynthetic pathway and engineering of the TCA cycle for enhanced anaerobic operation and cofactor generation. researchgate.net
D-PanthenolDe novo biosynthesis from glucose and 3-aminopropanol, optimization of pyruvate (B1213749) pool, and protein engineering of pantothenate synthase. rsc.org
Polyhydroxyalkanoates (PHAs)Expression of genes from Pseudomonas putida for levulinic acid metabolism and from Cupriavidus necator for 3-hydroxybutyrate-CoA supply. jmb.or.kr

Rational Design and Construction of Novel this compound Pathways

The rational design of biosynthetic pathways allows for the creation of novel routes to di-deoxyhexoses that may not exist in nature. tufts.edu This approach relies on a deep understanding of enzyme function and metabolic networks.

Key aspects of rational design include:

Pathway Identification: Computational tools and databases are used to identify potential enzymatic reactions that can be combined to form a new pathway. tufts.eduoup.com These "chimeric" pathways can bring together enzymes from multiple different organisms to achieve the desired synthesis. oup.com

Enzyme Selection and Engineering: Enzymes with suitable substrate specificities are selected. If no naturally occurring enzyme performs a desired reaction, protein engineering can be used to alter an existing enzyme's function. nih.gov

Host Integration: The designed pathway must be successfully integrated into the host's metabolism without negatively impacting essential cellular functions like growth. tufts.edu Genome-scale metabolic models can help predict the effects of introducing a new pathway. researchgate.net

An example of constructing novel pathways is the chemoenzymatic synthesis of dTDP-activated 2,6-dideoxyhexoses. By exploiting the substrate flexibility of enzymes from the dTDP-β-L-rhamnose pathway, researchers were able to synthesize precursors for polyketide antibiotics. capes.gov.br This demonstrates the power of combining enzymatic steps in new ways to generate valuable deoxysugar building blocks. capes.gov.br The creation of these pathways is crucial for producing "unnatural" natural products with potentially improved therapeutic properties.

Glycoengineering for Customized this compound-Containing Structures

Glycoengineering involves the deliberate modification of the sugar chains (glycans) attached to proteins and other molecules. formulationbio.com This technology is particularly powerful for creating customized structures containing di-deoxyhexoses, which can significantly alter the properties of the parent molecule.

Bacteria are increasingly being used as platforms for glycoengineering due to their rapid growth and ease of genetic manipulation. researchgate.net By introducing the necessary biosynthetic machinery, common laboratory strains like E. coli can be engineered to produce complex, non-native glycan structures. researchgate.netbiorxiv.org

Key glycoengineering strategies include:

Reconstitution of Glycosylation Pathways: Entire pathways for the synthesis of specific glycans can be transferred into a host organism. For example, the machinery for N-linked glycosylation has been successfully engineered into bacteria. nih.gov

Enzyme-Mediated Modification: Specific enzymes called glycosyltransferases are used to attach monosaccharides, including di-deoxyhexoses, to acceptor molecules. oup.com By expressing a panel of different glycosyltransferases, a variety of glycan structures can be generated.

In Vivo Glycosylation: This approach involves reconstituting the entire process of protein glycosylation within a recombinant host like E. coli. This allows for the production of glycoproteins decorated with custom-designed glycans. researchgate.net

These techniques have been used to create a range of valuable glycomolecules, including conjugate vaccines and other therapeutic proteins with enhanced properties. researchgate.netbiorxiv.org The ability to produce glycoproteins with defined, homogeneous glycan structures is a major advantage over traditional production systems that often yield heterogeneous mixtures. nih.gov

Applications of Synthetic Biology in this compound-Related Drug Discovery

Synthetic biology is revolutionizing drug discovery by providing new tools to create and screen for novel therapeutic agents. nih.govhudsonlabautomation.com The ability to engineer the biosynthesis of di-deoxyhexoses and incorporate them into other molecules is a key aspect of this revolution.

The sugar components of many natural products, such as antibiotics and anticancer agents, are crucial for their biological activity. annualreviews.org Altering these sugar moieties offers a powerful strategy for developing new drugs with improved efficacy or novel modes of action. annualreviews.org

Applications in drug discovery include:

Generation of Novel Analogs: By engineering deoxysugar pathways, new analogs of existing drugs can be created. For example, erythromycin (B1671065) analogs have been produced in engineered E. coli by introducing and diversifying deoxysugar biosynthetic pathways. researchgate.net This process, sometimes called glycodiversification, can lead to compounds with enhanced properties. bohrium.com

Lead Compound Biosynthesis: Synthetic biology enables the production of complex natural products that are difficult or expensive to synthesize chemically. hudsonlabautomation.com This provides a sustainable source of lead compounds for drug development programs.

Target Identification and Validation: Engineered biological circuits can be used as tools to study disease mechanisms at the molecular level and to identify and validate new drug targets. hudsonlabautomation.com

Rational Drug Design: Understanding the biosynthetic pathways of deoxysugars can aid in the rational design of new drugs, such as antibacterial or anti-inflammatory agents. oup.comhelsinki.fi

The development of microbial systems for producing this compound-containing compounds is still a growing field, but it holds immense promise for the future of medicine. nih.govresearchgate.net By combining the principles of engineering with the complexity of biology, synthetic biology provides a pathway to a new generation of customized therapeutics. drugtargetreview.com

Q & A

Basic Research Questions

Q. What are the key methodological considerations for ensuring reproducibility in the chemical synthesis of di-deoxyhexose derivatives?

  • Methodological Answer : Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, stoichiometry), purification protocols (e.g., column chromatography gradients), and characterization data (e.g., NMR, mass spectrometry). For novel compounds, provide crystallographic data or comparative spectral analysis with known analogs. Always include error margins for yields and purity assessments. Reference established protocols for deoxyhexose synthesis, such as protecting group strategies for hydroxyl moieties .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound isomers?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify deoxy positions and anomeric configurations. DEPT and COSY experiments resolve overlapping signals in complex mixtures.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, while tandem MS (MS/MS) elucidates fragmentation patterns.
  • Chromatography : Reverse-phase HPLC or HILIC separates isomers, with retention times cross-referenced against synthetic standards.
  • Example: 2-Deoxy-D-lyxohexose (C6_6H12_{12}O5_5, MW 164.16 g/mol) can be distinguished from 3-deoxy isomers via characteristic 1H^1H-NMR shifts at δ 1.8–2.2 ppm for axial protons .

Q. How can researchers assess the purity of this compound derivatives for biological assays?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC : ≥95% peak area purity at multiple wavelengths (e.g., 210 nm for sugars).
  • Elemental Analysis : Match calculated vs. observed C/H/O percentages (tolerance ≤0.4%).
  • Optical Rotation : Compare [α]D_D values with literature to confirm enantiomeric purity.
  • Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic derivatives .

Advanced Research Questions

Q. How should researchers address contradictory data in the observed biological activity of this compound derivatives?

  • Methodological Answer :

  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates.
  • Variable Control : Standardize cell lines, assay buffers, and incubation times. For enzyme inhibition studies, verify substrate specificity (e.g., hexokinase vs. galactokinase).
  • Mechanistic Studies : Use isotopic labeling (e.g., 13C^{13}C-glucose tracers) to track metabolic incorporation.
  • Example: Discrepancies in glycosylation inhibition may arise from differential membrane permeability of isomers, requiring confocal microscopy or flow cytometry validation .

Q. What computational approaches are used to model this compound interactions with biological targets?

  • Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina predict binding affinities to receptors (e.g., lectins). Validate with mutagenesis data.
  • Molecular Dynamics (MD) : Simulate conformational flexibility in aqueous environments (GROMACS/AMBER).
  • Density Functional Theory (DFT) : Calculate thermodynamic stability of anomeric forms.
  • Limitation : Solvent effects and protonation states must be explicitly defined to avoid false minima .

Q. What experimental strategies elucidate isomerization pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor pH-dependent mutarotation via polarimetry or 1H^1H-NMR time-course experiments.
  • Isotopic Labeling : Introduce 18O^{18}O at specific hydroxyls to trace ring-opening/re-closing mechanisms.
  • Computational Modeling : Transition state analysis (QM/MM) identifies rate-limiting steps.
  • Example: 5-Deoxy-D-ribohexose shows faster isomerization than 2-deoxy analogs due to reduced steric hindrance .

Q. How do solvent effects and activating agents influence glycosylation reactions involving this compound donors?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize oxocarbenium intermediates. Additives like molecular sieves absorb water.
  • Activating Agents : Compare triflic anhydride (strong) vs. NIS/TfOH (mild) for trichloroacetimidate donors.
  • Monitoring : Use 19F^{19}F-NMR for triflate-based activators.
  • Caution : Side reactions (e.g., β-elimination) may dominate in deoxy sugars lacking C-2 hydroxyl protection .

Data Presentation Guidelines

  • Tables : Include processed data (e.g., kinetic constants, IC50_{50} values) in the main text. Raw datasets (e.g., NMR FIDs) should be archived as supplementary material .
  • Figures : Annotate chromatograms with retention times and MS spectra with key fragment ions. Use consistent IUPAC nomenclature for structural diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.